2-[4-(acetylamino)phenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide -

2-[4-(acetylamino)phenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Catalog Number: EVT-3778336
CAS Number:
Molecular Formula: C17H14ClF3N2O3
Molecular Weight: 386.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sorafenib

Relevance: Sorafenib shares a core diaryl urea scaffold with 2-[4-(acetylamino)phenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide. The key difference lies in the replacement of the acetamide side chain in 2-[4-(acetylamino)phenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide with a pyridinecarboxamide moiety in sorafenib. This structural similarity suggests that both compounds might exhibit overlapping kinase inhibition profiles, albeit with different potencies and selectivities. [, , ]

CHMFL-KIT-8140

Compound Description: CHMFL-KIT-8140 is a previously developed c-KIT kinase inhibitor. It served as the starting point for the development of CHMFL-KIT-64. []

Relevance: Although the specific structure of CHMFL-KIT-8140 is not provided, the paper states that CHMFL-KIT-64 was designed based on CHMFL-KIT-8140 using a "type II kinase inhibitor binding element hybrid design approach." [] This suggests that CHMFL-KIT-8140 and 2-[4-(acetylamino)phenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide likely share common structural features relevant to c-KIT kinase inhibition.

CHMFL-KIT-64 (Compound 18)

Compound Description: CHMFL-KIT-64 (also referred to as compound 18 in the paper) is a novel c-KIT kinase inhibitor with improved bioavailability compared to CHMFL-KIT-8140. It exhibits potent activity against a broad spectrum of c-KIT mutants, including those resistant to existing drugs like imatinib. CHMFL-KIT-64 demonstrates promising in vivo efficacy in preclinical models of gastrointestinal stromal tumors. []

Relevance: The paper highlights CHMFL-KIT-64 as a derivative of CHMFL-KIT-8140, designed using a type II kinase inhibitor binding element hybrid approach. [] While the exact structure of CHMFL-KIT-64 is not revealed, its derivation from CHMFL-KIT-8140 and its potent c-KIT kinase inhibitory activity suggest potential structural similarities to 2-[4-(acetylamino)phenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide.

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-(2-morpholinoethyl)picolinamide Derivatives

Compound Description: This entry refers to a series of diaryl urea derivatives containing a pyridine moiety, designed as potential anticancer agents. These compounds were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line. []

Relevance: This series of compounds shares the diaryl urea core structure with 2-[4-(acetylamino)phenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide. The presence of the 4-chloro-3-(trifluoromethyl)phenyl group directly attached to the urea moiety is another notable common feature. [] These structural similarities highlight a potential shared chemical space and potential for overlapping biological activities.

N-((4-chloro-3-trifluoromethyl)phenyl)-N'-((2-fluoro-4-(2-formamyl)-4-pyridyloxy)phenyl)urea

Compound Description: This compound is described as a vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor. It is suggested as a potential therapeutic agent for diseases where VEGFR-2 plays a role. []

Properties

Product Name

2-[4-(acetylamino)phenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

IUPAC Name

2-(4-acetamidophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C17H14ClF3N2O3

Molecular Weight

386.8 g/mol

InChI

InChI=1S/C17H14ClF3N2O3/c1-10(24)22-11-2-5-13(6-3-11)26-9-16(25)23-12-4-7-15(18)14(8-12)17(19,20)21/h2-8H,9H2,1H3,(H,22,24)(H,23,25)

InChI Key

LKGYKQNXDKAPAX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.